Arachidonic Acid-biotin
Overview
Description
- Arachidonic Acid-biotin is a molecular complex that combines arachidonic acid (AA) with biotin.
- Arachidonic acid, a crucial polyunsaturated fatty acid, is a component of cellular membranes, imparting fluidity and flexibility.
- Biotin, a small molecule, is commonly used for labeling and analyzing biomolecules .
Mechanism of Action
Target of Action
Arachidonic Acid-Biotin is designed to interact with protein binding partners such as Fatty Acid Binding Proteins (FABPs) . These proteins play a crucial role in the transport and metabolism of fatty acids within cells .
Mode of Action
This compound allows for the detection of Arachidonic Acid in complexes with its protein binding partners . The receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation .
Biochemical Pathways
Arachidonic Acid (ARA) is a key component of cell membrane phospholipids. It is released from cell membranes by the action of phospholipase A2 during inflammation . ARA is then metabolized through three main enzymatic pathways: the cyclooxygenase (COX) pathway , the lipoxygenase (LOX) pathway , and the cytochrome P450 pathway . These pathways generate numerous bioactive metabolites that are critical for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Pharmacokinetics
It is known that the metabolism of arachidonic acid involves various enzymes leading to the oxidation of the cell membrane ara . This results in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators .
Result of Action
The metabolism of Arachidonic Acid results in the generation of numerous bioactive metabolites. These metabolites play critical roles in the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the lipid composition of the diet and its administration duration can noticeably modify the pathophysiological effects of ARA on the gut-brain axis . Additionally, environmental conditions can have significant impacts on the physiological characteristics of microorganisms, which may directly affect intracellular lipids and ARA synthesis .
Biochemical Analysis
Biochemical Properties
Arachidonic Acid-biotin plays a significant role in biochemical reactions. It is designed to allow Arachidonic Acid to be detected in complexes with protein binding partners such as fatty acid binding proteins . The nature of these interactions involves the binding of this compound to these proteins, enabling the detection and analysis of Arachidonic Acid’s role in various biochemical processes .
Cellular Effects
This compound influences cell function by participating in cell signaling and inflammation processes . Its role in these processes can impact gene expression and cellular metabolism, altering the function and behavior of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can influence enzyme activity, potentially leading to changes in gene expression . The exact mechanism of action of this compound is complex and involves multiple interconnected pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function is crucial for understanding its role in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects and potential toxic or adverse effects at high doses, is important for its safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes: Arachidonic Acid-biotin can be synthesized by conjugating arachidonic acid with biotin.
Reaction Conditions: Specific synthetic conditions may vary, but the general approach involves coupling the two molecules.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactions Undergone: Arachidonic Acid-biotin can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions often involve enzymes, co-factors, and specific reaction conditions.
Major Products: The products formed depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Arachidonic Acid-biotin serves as an affinity probe for arachidonic acid binding proteins (such as fatty acid binding proteins).
Biology: It aids in elucidating the signaling and transport of free arachidonic acid within cells.
Medicine: Its role in inflammation and cell signaling makes it relevant for drug development.
Comparison with Similar Compounds
Uniqueness: Arachidonic Acid-biotin’s uniqueness lies in its combination of AA and biotin.
Similar Compounds: While information on similar compounds is scarce, other fatty acid conjugates and lipid derivatives exist.
Biological Activity
Arachidonic acid (AA) is a polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation, immunity, and cell signaling. When conjugated with biotin, arachidonic acid-biotin serves as a valuable tool for studying the biological activity and interactions of AA within cellular systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health.
Overview of Arachidonic Acid
Arachidonic acid is an omega-6 fatty acid derived from linoleic acid. It is a key component of cell membranes and serves as a precursor for bioactive lipid mediators, including prostaglandins, leukotrienes, and thromboxanes. These metabolites are involved in various biological functions such as inflammation, pain response, and regulation of blood flow.
- Cell Membrane Dynamics : Arachidonic acid contributes to membrane fluidity and flexibility due to its four cis double bonds. This property allows it to influence the function of membrane proteins and receptors, thereby affecting signal transduction pathways .
- Enzymatic Conversion : AA can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes to produce eicosanoids, which exert diverse biological effects. For instance, COX enzymes convert AA into prostaglandins that mediate inflammation and pain .
- Antimicrobial Activity : Recent studies have demonstrated that AA exhibits antimicrobial properties against pathogens such as Streptococcus pneumoniae. AA alters the bacterial membrane composition and inhibits growth through mechanisms that do not enhance susceptibility to antibiotics .
Biological Activity of this compound
The conjugation of biotin to arachidonic acid enhances its detection in biological assays. This modification allows researchers to visualize and quantify the interactions between AA and its binding partners, such as fatty acid-binding proteins.
Research Findings
- Inhibition of Angiotensin-Converting Enzyme (ACE) : A study showed that arachidonic acid can inhibit ACE production in human adipocytes through an NF-κB-dependent pathway. Increased concentrations of AA led to decreased ACE mRNA expression and activity, highlighting its potential role in regulating blood pressure .
- Impact on Gut Microbiota : Dietary supplementation with arachidonic acid altered gut microbiota composition in mice, leading to increased pro-inflammatory markers. This suggests that dietary AA may influence gut health and systemic inflammation .
- Cellular Uptake Studies : Biotinylated forms of arachidonic acid have been used to study cellular uptake mechanisms. These studies indicate that biotinylated compounds can effectively penetrate cells and interact with intracellular targets similarly to their non-biotinylated counterparts .
Table 1: Summary of Key Studies on this compound
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSWRMECJXHSJ-QYXQEGSISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347575 | |
Record name | Arachidonic acid-biotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217901-28-4 | |
Record name | Arachidonic acid-biotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions arachidonic acid and biotin metabolism as being affected by gold nanoparticles. Could a potential link exist between arachidonic acid and biotin in the context of gold nanoparticle exposure?
A: While the study itself doesn't directly investigate a specific "arachidonic acid-biotin" compound or interaction, it highlights how both metabolic pathways are independently perturbed by gold nanoparticle exposure. []
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